GYKI-12743
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
110714-10-8 |
|---|---|
Molecular Formula |
C16H20ClN3O3 |
Molecular Weight |
337.80 g/mol |
IUPAC Name |
2-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)propyl]pyridazin-3-one;hydrochloride |
InChI |
InChI=1S/C16H19N3O3.ClH/c20-16-7-3-9-18-19(16)10-4-8-17-11-13-12-21-14-5-1-2-6-15(14)22-13;/h1-3,5-7,9,13,17H,4,8,10-12H2;1H |
InChI Key |
WJDFSAOMSJHHCG-UHFFFAOYSA-N |
SMILES |
C1C(OC2=CC=CC=C2O1)CNCCCN3C(=O)C=CC=N3.Cl |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNCCCN3C(=O)C=CC=N3.Cl |
Synonyms |
1-((1,4-benzodioxan-2-ylmethyl)amino)-3-(3-pyridazinon-2-yl)propane GYKI 12743 GYKI-12 743 GYKI-12743 |
Origin of Product |
United States |
Pharmacological Characterization and Mechanistic Elucidation of Gyki 12743
Receptor Binding and Interaction Profiles
Studies have explored the binding characteristics of GYKI-12743, identifying its primary targets within the nervous and cardiovascular systems.
Alpha-Adrenoceptor Antagonism and Selectivity Studies
This compound has been characterized as a postsynaptic vascular alpha-adrenoceptor antagonist. hodoodo.comhodoodo.com This antagonism contributes to its observed effects, particularly in the vasculature. Research has aimed to determine the selectivity of this compound for different alpha-adrenoceptor subtypes. While explicitly detailed selectivity data for this compound across all alpha subtypes was not extensively found in the search results, its classification as a postsynaptic vascular alpha-adrenoceptor antagonist suggests a primary action on alpha-1 adrenoceptors, which are predominantly located postsynaptically on vascular smooth muscle and mediate vasoconstriction. Alpha-2 adrenoceptors, while also modulated by some compounds listed alongside this compound in broader contexts, are often found presynaptically and mediate negative feedback on neurotransmitter release en-academic.com.
Investigations into Other Neurotransmitter Receptor Systems
Beyond alpha-adrenoceptors, investigations have touched upon the potential interactions of this compound with other neurotransmitter receptor systems. Some broader lists of compounds that include this compound mention interactions with various receptors, including those in the context of antidepressant activity and effects on biogenic amine uptake, as well as potential interactions with 5-HT3 receptors, although the direct and specific binding profile of this compound to these receptors is not detailed in the provided search snippets. epdf.pubwordpress.commeddic.jp The complexity of neurotransmitter systems involves numerous receptor subtypes, and comprehensive profiling is often required to fully understand a compound's effects. en-academic.comen-academic.com
Ion Channel Modulation and Electrophysiological Mechanisms
This compound has demonstrated activity related to ion channels, which underlies some of its electrophysiological effects.
Potassium Channel Opening Activity and Ionic Current Alterations
Research indicates that this compound possesses potassium channel opening activity. gyogyszeresztortenet.hu This action can lead to alterations in ionic currents across cell membranes. Potassium channels play a crucial role in setting the resting membrane potential and repolarizing the action potential in various excitable cells, including neurons and cardiac myocytes. ethernet.edu.et Opening of potassium channels typically results in an outward flow of potassium ions, leading to hyperpolarization or a shortening of action potential duration. A study using 86Rb+ efflux studies provided evidence for the potassium channel opening activity of this compound. gyogyszeresztortenet.hu
Modulation of Neuronal Excitability and Synaptic Transmission
The modulation of ion channels, particularly potassium channels, by this compound can influence neuronal excitability and synaptic transmission. hodoodo.com Alterations in membrane potential and action potential characteristics can impact the release of neurotransmitters and the responsiveness of postsynaptic neurons. While the search results indicate this area of investigation hodoodo.com, detailed findings on how this compound specifically modulates neuronal excitability and synaptic transmission were not extensively provided. Generally, compounds that open potassium channels can reduce neuronal firing rates by making it harder to reach the threshold for an action potential or by accelerating repolarization.
Downstream Signaling Pathway Investigations
The binding of this compound to receptors and its modulation of ion channels initiate downstream signaling events within the cell. The Therapeutic Target Database lists this compound in the context of pathways such as the alpha adrenergic receptor signaling pathway and the heterotrimeric G-protein signaling pathway, specifically Gi alpha and Gs alpha mediated pathways. idrblab.netidrblab.net These pathways are commonly activated by G protein-coupled receptors, including adrenoceptors. Activation or inhibition of these pathways can lead to a cascade of intracellular events, ultimately affecting cellular function. For instance, Gi alpha pathways typically inhibit adenylyl cyclase, reducing cAMP levels, while Gs alpha pathways activate it, increasing cAMP. idrblab.net Further detailed investigations into the specific downstream signaling cascades modulated by this compound were not extensively elaborated upon in the provided search results.
Cellular and Molecular Cascade Delineation
Investigations using a pithed rat preparation have demonstrated that this compound exerts an alpha-adrenergic blocking action specifically at the postsynaptic vascular level within the cardiovascular system. researchgate.net This compound did not antagonize the presynaptic alpha 2-adrenoceptors of the cardiac sympathetic nerve endings. researchgate.net This finding suggests a vasoselective postsynaptic alpha-adrenoceptor antagonist profile. researchgate.net
Furthermore, studies have demonstrated that this compound exhibits a potassium channel opening effect. nih.govgyogyszeresztortenet.hu This effect was observed in rabbit ear arteries using 86Rb+ efflux studies, where 86Rb+ is utilized as a marker for potassium. nih.gov this compound produced a concentration-dependent 86Rb+ efflux in a similar concentration range as known potassium channel openers like pinacidil (B1677893) and cromakalim. nih.gov
Table 1 summarizes key cellular and molecular effects observed for this compound:
| Effect | Model/Method | Key Finding | Source |
| Postsynaptic vascular alpha-adrenoceptor blockade | Pithed rat preparation | Selective antagonism at postsynaptic vascular level. Failed to antagonize presynaptic alpha 2-adrenoceptors. | researchgate.net |
| Potassium channel opening activity | Rabbit ear arteries (86Rb+ efflux) | Concentration-dependent 86Rb+ efflux. Similar range to pinacidil and cromakalim. | nih.gov |
Involvement in Neurophysiological Processes
While research suggests potential applications in neuroscience and interactions with neurotransmitter receptors or ion channels influencing neuronal excitability and synaptic transmission, detailed research findings specifically delineating this compound's direct involvement in broader neurophysiological processes appear to be an area requiring further investigation based on the provided search results. ontosight.ai The primary mechanistic insights available focus on its adrenergic and ion channel modulation in vascular contexts. researchgate.netnih.gov
Preclinical Efficacy and Activity Studies in Animal Models
Cardiovascular System Research
Research into the cardiovascular effects of GYKI-12743 has explored its hypotensive activity and its mechanism of action as an adrenoceptor antagonist.
Studies on Hypotensive Activity in Experimental Models
This compound has demonstrated hypotensive (blood pressure lowering) effects in experimental animal models. A study by Mátyus et al. (1994) investigated the hypotensive activity of a series of heterocyclic analogues and used this compound as a reference compound due to its known effects. The study, conducted in anesthetized cats, highlighted that while some of the newly synthesized compounds showed moderate to high hypotensive effects, they were often accompanied by more toxic and/or side effects compared to this compound nih.gov. This suggests that this compound possesses a notable hypotensive profile against which the activity and safety of new compounds are measured.
| Experimental Model | Key Findings Related to this compound | Reference |
|---|---|---|
| Anesthetized Cats | This compound was used as a reference compound to compare the hypotensive effects and side effect profiles of newly synthesized analogues. | Mátyus et al., 1994 nih.gov |
Vasoselective Adrenoceptor Antagonist Effects in Preclinical Preparations
Neuroprotection and Neuromodulation Research
The potential for this compound to act as a neuroprotective or neuromodulatory agent has been a subject of scientific interest, though specific data is limited.
Assessment in Models of Neurological Damage and Excitotoxicity
There is a lack of specific preclinical studies assessing the efficacy of this compound in models of neurological damage and excitotoxicity. While related compounds, such as 2,3-benzodiazepines like GYKI-52466, have been investigated as antagonists of AMPA receptors and show neuroprotective effects in excitotoxicity models, direct evidence for this compound in this context is not available in the current body of literature.
Exploration of Anticonvulsant Potential in Preclinical Paradigms
Similarly, there is a scarcity of published research specifically exploring the anticonvulsant potential of this compound in established preclinical paradigms, such as the maximal electroshock (MES) test or pentylenetetrazol (PTZ)-induced seizure models. Studies on the related compound GYKI-52466 have demonstrated anticonvulsant activity, suggesting a potential area for future investigation for this compound.
Other Pharmacological Activities in Disease Models
Beyond its cardiovascular effects, there is limited information available from preclinical studies regarding other pharmacological activities of this compound in various disease models.
Structure Activity Relationships Sar and Analog Development for Research
Elucidation of Key Structural Features for Pharmacological Activity
SAR studies on GYKI-12743 and its analogues have highlighted the importance of specific structural components for their observed pharmacological activities. guidetopharmacology.org
Influence of Linker Chain and Substituents
The propyl chain linking the benzodioxin moiety to the amino group, which is then attached to the pyridazinone ring, is another critical element influencing the SAR of this compound. ontosight.ai The length and flexibility of this linker chain can affect how the molecule presents its key functional groups to the binding site of its target. Substituents on the pyridazinone ring, the benzodioxin moiety, or the linker chain can also modulate activity. While specific detailed data on the influence of every possible substituent on this compound's activity is extensive in the literature, general principles of medicinal chemistry regarding steric, electronic, and lipophilic effects of substituents apply to the design and analysis of its analogues. hellobio.comresearchgate.net
Design and Synthesis of Heterocyclic Analogues for SAR Exploration
The exploration of SAR for this compound has involved the design and synthesis of numerous heterocyclic analogues. This approach allows researchers to systematically vary parts of the molecule and assess the impact on activity. hellobio.comresearchgate.net
Methodologies for Novel Derivative Synthesis in Research Settings
The synthesis of this compound analogues typically involves standard organic chemistry methodologies tailored to construct the specific heterocyclic systems and linkers. This can include reactions to form the pyridazinone ring, synthesize or modify the benzodioxin moiety, and couple these parts via the linker chain. hellobio.comresearchgate.netnih.gov Researchers have synthesized guidetopharmacology.orgnih.govbenzodioxanylmethyl-, guidetopharmacology.orgnih.govbenzodioxanylmethylaminopropyl-, and phenoxyethylaminoethyl-substituted lactams as heterocyclic analogues, investigating their hypotensive activity. nih.gov The synthesis of heterocyclic chalcone (B49325) analogues, for example, can involve Claisen-Schmidt condensation reactions between substituted benzaldehydes and heteroaryl methyl ketones. mdpi.com These synthetic efforts provide a library of compounds with subtle structural variations for SAR analysis.
Comparative Activity Profiling of this compound Analogues
Once synthesized, the biological activities of this compound analogues are profiled and compared to the parent compound. This involves in vitro and in vivo assays depending on the targeted biological activity. For instance, analogues have been investigated for their hypotensive activity. nih.gov Comparative activity profiling helps to establish clear relationships between specific structural changes and observed biological effects. While some analogues may show moderate to high activity, they might also exhibit different toxicity profiles compared to this compound, highlighting the importance of comprehensive evaluation. nih.gov For example, studies comparing the anticonvulsive and neuroprotective activity of related 2,3-benzodiazepine compounds like GYKI-52466, GYKI-53405, and GYKI-53655 provide insights into how structural variations within this class impact their pharmacological profiles. hellobio.comtocris.comnih.govchemicalbook.com
Computational and Chemoinformatic Approaches in SAR Analysis
Computational and chemoinformatic methods play an increasingly important role in modern SAR analysis of compounds like this compound. ethernet.edu.etmimplus.irgoogle.comresearchgate.net
These approaches utilize computer algorithms and databases to analyze the structural properties of molecules and correlate them with their biological activities. Techniques such as quantitative structure-activity relationship (QSAR) modeling can be employed to build predictive models that relate structural descriptors to activity data. mdpi.com This allows researchers to predict the potential activity of un-synthesized analogues and prioritize compounds for synthesis and testing. Docking studies and molecular dynamics simulations can provide insights into the likely binding mode of this compound and its analogues to their target receptors, helping to explain observed SARs at a molecular level. nih.gov Chemoinformatic tools also facilitate the management, analysis, and visualization of large datasets of chemical structures and biological activities generated during analog development.
Molecular Modeling and Docking Studies
Molecular modeling and docking studies are computational techniques used in drug discovery and research to understand the potential interactions between a ligand (such as this compound or its analogues) and a biological target, such as a receptor or enzyme, at an atomic level. These methods can provide insights into the preferred binding pose, the types of interactions (e.g., hydrogen bonds, hydrophobic interactions), and the binding affinity. smolecule.com, mimplus.ir
While specific detailed molecular modeling and docking studies solely focused on this compound and its primary targets were not extensively detailed in the provided search results, these techniques are generally applied to elucidate the binding mechanisms of compounds within a chemical class. For instance, molecular docking has been used in studies of other compound series to evaluate the interaction of ligands with target proteins and predict binding potency. smolecule.com, nih.gov The structural information of this compound, including its 3D structure derived from computational methods or crystallographic data if available, is essential for performing such studies. medkoo.com
In the context of GYKI compounds, research aiming to elucidate the mechanism of action for a series of 19 GYKI compounds intended to characterize the structure-activity relationship, including the number of inhibitory sites on a receptor and whether any two sites interact, highlights the application of detailed mechanistic studies to understand their biological interactions. tci-chemical-trading.com Although this specific study mentioned techniques like laser-pulse photolysis, molecular modeling and docking would be complementary approaches to visualize and analyze these interactions at a structural level.
Molecular modeling can involve conformational analysis of this compound to understand its flexibility and preferred shapes, which are important for binding to a target site. Docking simulations would then predict how the compound fits into the binding pocket of a hypothesized target protein, based on scoring functions that estimate the strength of the interaction. smolecule.com Amino acid residues within the binding site that interact with specific parts of the this compound molecule can be identified, providing valuable information for rational design of analogues with improved properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Derivations
Quantitative Structure-Activity Relationship (QSAR) is a modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying structural descriptors (physicochemical properties, electronic properties, steric properties) and correlating them with measured biological responses, QSAR models can predict the activity of new, untested compounds and provide insights into the structural features that are important for activity. nih.gov
For pyridazinone derivatives, including those related to this compound, regression analysis has been applied to study their hypotensive activities, which is a form of QSAR analysis. fishersci.no This involves measuring the biological activity (e.g., hypotensive effect at a given dose) for a series of analogues and correlating these values with calculated or experimentally determined molecular descriptors.
Developing a QSAR model for this compound and its analogues would typically involve:
Selecting a series of structurally related compounds with measured biological activity against a specific target or in a relevant pharmacological assay.
Calculating molecular descriptors for each compound. These can include parameters like lipophilicity (logP), molecular weight, electronic charges, surface area, and various topological indices.
Using statistical methods, such as multiple linear regression (MLR) or more advanced machine learning techniques, to build a model that relates the descriptors to the biological activity. nih.gov
Validating the model using a separate set of compounds (external validation) to ensure its predictive power. nih.gov
QSAR derivations can help identify which structural features of this compound are positively or negatively correlated with its activity. For example, modifications to the pyridazinone ring, the length or nature of the linker chain, or substitutions on the benzodioxin moiety could be systematically varied, and their impact on activity analyzed through QSAR. This can guide the synthesis of new analogues with a higher probability of possessing desired pharmacological properties.
While specific QSAR models explicitly derived and reported for this compound in the provided search results are limited, the application of QSAR to related compound classes, such as other pyridazinones or antiarrhythmics, demonstrates the relevance and utility of this approach in optimizing the activity of such compounds. fishersci.no, uni.lu
Advanced Research Methodologies and Experimental Techniques in Gyki 12743 Studies
In Vitro Assay Development and Application
In vitro assays provide controlled environments to study the direct interactions of GYKI-12743 with specific molecular targets. These assays are fundamental for determining potency, affinity, and functional effects at the cellular or protein level.
Radioligand Binding Assays for Receptor Affinity
Radioligand binding assays are considered a gold standard for measuring the affinity of a ligand for a target receptor due to their robustness and sensitivity. giffordbioscience.comrevvity.com These assays typically involve incubating a preparation containing the receptor (such as membrane homogenates or cultured cells) with a radiolabeled ligand. nih.govnih.govsci-hub.se By measuring the amount of bound radioligand, researchers can quantify receptor density (Bmax) and the affinity of the radioligand for the receptor (Kd). giffordbioscience.comnih.govrevvity.com
To determine the affinity of an unlabeled compound like this compound for a receptor, competitive radioligand binding assays are employed. giffordbioscience.comnih.gov In this format, varying concentrations of the unlabeled test compound are incubated with a fixed concentration of the radiolabeled ligand and the receptor preparation. giffordbioscience.com The ability of the unlabeled compound to inhibit the binding of the radiolabeled ligand is measured, and the IC50 value (concentration causing 50% inhibition) is determined. giffordbioscience.comnih.gov This IC50 value can then be converted to a Ki value (inhibition constant), which represents the affinity of the unlabeled compound for the receptor. giffordbioscience.comnih.gov
While the specific radioligand binding assay data for this compound were not detailed in the available search results, its identification as a postsynaptic vascular alpha-adrenoceptor antagonist researchgate.netsmolecule.com strongly implies that competitive radioligand binding studies were utilized to determine its affinity for alpha-adrenoceptor subtypes. These studies would involve using radiolabeled ligands known to bind to alpha-adrenoceptors and assessing the displacement by varying concentrations of this compound.
Cellular Electrophysiology (Patch-Clamp) for Ion Channel Studies
Cellular electrophysiology, particularly the patch-clamp technique, is a versatile tool for directly measuring ion channel activity in real-time. moleculardevices.comslideshare.netnih.gov This technique involves forming a high-resistance seal between a glass micropipette and the cell membrane, allowing for the recording of electrical currents flowing through ion channels. moleculardevices.comslideshare.net Different configurations of the patch-clamp technique, such as whole-cell or single-channel recording, enable the study of the collective behavior of ion channels or the activity of individual channels, respectively. moleculardevices.comslideshare.netnih.gov
Patch-clamp is widely used to evaluate how chemical compounds interact with ion channels, affecting their gating, conductance, and kinetics. moleculardevices.comslideshare.netresearchgate.net Given that this compound has been shown to exhibit potassium channel opening activity nih.gov, patch-clamp studies would be a suitable method to directly investigate this effect. These experiments could involve applying this compound to cells expressing the relevant potassium channels and measuring changes in potassium currents under controlled voltage conditions. While specific patch-clamp data for this compound was not found in the provided search results, this technique is highly relevant for confirming and characterizing its ion channel modulating properties.
86Rb+ Efflux Assays for Potassium Channel Activity
The 86Rb+ efflux assay is a functional method used to assess the activity of potassium channels. Since rubidium ions (Rb+) can permeate most potassium channels, the efflux of the radioactive isotope 86Rb+ from pre-loaded cells or tissues serves as a reliable indicator of potassium channel opening. aurorabiomed.comresearchgate.net Increased 86Rb+ efflux indicates enhanced potassium channel activity, while decreased efflux suggests inhibition.
Studies using the 86Rb+ efflux assay have demonstrated the potassium channel opening activity of this compound. nih.gov In experiments conducted on rabbit ear arteries, this compound produced a concentration-dependent increase in 86Rb+ efflux. nih.gov The range of concentrations at which this compound was effective in promoting 86Rb+ efflux was comparable to that of well-known potassium channel openers, such as pinacidil (B1677893) and cromakalim. nih.gov This finding provides direct evidence of this compound's ability to activate potassium channels in vascular tissue.
While a specific data table from the search results showing the concentration-response of this compound in the 86Rb+ efflux assay is not available, the research indicates a clear concentration-dependent relationship. nih.gov
Biochemical Assays for Enzyme Inhibition and Signaling Pathway Analysis
Biochemical assays are widely used to study enzyme activity and inhibition, as well as to analyze components of cellular signaling pathways. nih.govmdpi.commdpi.comnih.gov Enzyme inhibition assays, for instance, measure the effect of a compound on the catalytic activity of a specific enzyme. nih.govmdpi.comnih.gov These assays often involve measuring the conversion of a substrate to a product, and the presence of an inhibitor will reduce the rate of this reaction. mdpi.comnih.gov
Assays for analyzing signaling pathways can involve measuring the levels of key signaling molecules, the activity of kinases or phosphatases, or the activation state of receptors. mdpi.com These techniques often utilize methods such as Western blotting, ELISA, or fluorescence-based assays. mdpi.com
Based on the available search results, the primary reported mechanisms of action for this compound relate to its effects on adrenoceptors and potassium channels. There was no specific information found in the provided snippets detailing the use of biochemical assays to study enzyme inhibition or signaling pathway analysis directly related to this compound. Therefore, specific findings for this compound in this category cannot be presented based on the current information.
In Vivo Animal Model Systems for Pharmacological Assessment
In vivo animal models are essential for evaluating the pharmacological effects of a compound within a living organism, taking into account complex physiological interactions, metabolism, and distribution.
Pithed Rat Preparation for Adrenoceptor Studies
The pithed rat preparation is a valuable in vivo model used to study the direct effects of compounds on the cardiovascular system, particularly focusing on adrenoceptor-mediated responses, without the confounding influence of the central nervous system. In this model, the brain and spinal cord are destroyed (pithed), eliminating central autonomic reflexes. nih.gov This allows researchers to directly stimulate peripheral nerves or administer agonists and antagonists to assess their effects on blood pressure and heart rate mediated by peripheral receptors, such as alpha-adrenoceptors in the vasculature. nih.govscielo.br
The pithed rat preparation has been instrumental in characterizing the alpha-adrenergic blocking action of this compound. researchgate.netsmolecule.com Studies using this model have provided evidence that this compound exerts its alpha-adrenergic blocking effects specifically at the postsynaptic vascular level within the cardiovascular system. researchgate.netsmolecule.com Furthermore, these studies demonstrated that this compound did not antagonize the presynaptic alpha 2-adrenoceptors located on cardiac sympathetic nerve endings. researchgate.net This finding highlights the vasoselective nature of this compound's postsynaptic alpha-adrenoceptor antagonism, suggesting a potential for selective effects on blood vessels. researchgate.net
While specific quantitative data from pithed rat experiments (e.g., dose-response curves for blood pressure changes) were not provided in the search results, the qualitative findings regarding the postsynaptic vascular selectivity of this compound's alpha-adrenergic blockade were clearly established using this in vivo model. researchgate.netsmolecule.com
Data Tables
Rabbit Ear Artery Models for Vascular Reactivity
Studies investigating the vascular effects of this compound have likely utilized isolated tissue preparations, such as rabbit ear artery models. This model is commonly employed to assess the effects of compounds on vascular smooth muscle tone and reactivity, particularly in the context of alpha-adrenoceptor antagonism. While the specific details and data from such studies on this compound are not provided in the available search results, its identification as a postsynaptic vascular alpha-adrenoceptor antagonist medkoo.com strongly suggests that experiments using isolated vascular tissues like the rabbit ear artery were fundamental in characterizing this activity.
Models of Cerebral Ischemia and Excitotoxicity
While the provided search results mention models of cerebral ischemia and excitotoxicity in the context of other compounds or general research areas ontosight.ai, specific detailed findings regarding the application of these models to this compound are not present. Research into compounds with potential neuroprotective effects often employs such models to evaluate their ability to mitigate neuronal damage caused by reduced blood flow or excessive neurotransmitter activity. The extent to which this compound has been studied in these specific models, and the outcomes of such research, cannot be detailed based on the available information.
Methodological Considerations for Preclinical Efficacy Studies
Preclinical efficacy studies for compounds like this compound involve a variety of in vivo and in vitro methodologies aimed at assessing potential therapeutic effects. The Institute for Drug Research (GYKI), where this compound was developed, has a history of comprehensive preclinical development capabilities, including pharmacology, pharmacokinetics, metabolism, and toxicology smolecule.com. Preclinical studies for cardiovascular agents often involve animal models of hypertension and assessments of effects on blood pressure and heart rate ontosight.aiguidechem.com. Methodological considerations include selecting appropriate animal species and models that mimic the human condition, determining relevant routes of administration, and establishing dose-response relationships. While general approaches for evaluating antihypertensive and cardiovascular agents are mentioned in the search results ontosight.aiguidechem.com, specific detailed methodological considerations unique to the preclinical efficacy studies of this compound are not explicitly described.
Isotopic Labeling and Metabolic Tracing in Research
Isotopic labeling is a valuable technique in pharmacological research for tracing the absorption, distribution, metabolism, and excretion (ADME) of a compound. The synthesis of labeled versions of a drug candidate allows researchers to track its movement and transformation within a biological system.
Carbon-14 Labeling for Biodistribution and Pharmacokinetics in Research Animals
Carbon-14 (¹⁴C) labeling has been specifically applied to this compound. The synthesis of 1-[(1,4-benzodioxan-2-ylmethyl)-amino]-3-(pyridazinon-2-yl)-[3-¹⁴C] propane (B168953) hydrochloride (this compound) has been reported smolecule.com. This indicates that a version of this compound containing a ¹⁴C atom at a specific position in its structure was created. Such labeled compounds are routinely used in research animals to study the biodistribution (where the compound goes in the body) and pharmacokinetics (how the compound is absorbed, distributed, metabolized, and eliminated) using techniques that detect the radioactivity. While the synthesis of the ¹⁴C-labeled compound is confirmed smolecule.com, detailed data on the specific biodistribution and pharmacokinetic profiles of this compound in research animals using this labeling are not available in the provided snippets.
Application in Mechanistic Studies
Isotopic labeling, including with Carbon-14, can also be applied in mechanistic studies to understand how a compound interacts with biological targets or is metabolized. By tracking the labeled compound or its metabolites, researchers can gain insights into its mechanism of action or metabolic pathways. While the synthesis of ¹⁴C-labeled this compound is documented smolecule.com, and other studies hint at potential mechanisms like potassium channel opening activity medkoo.com, the specific applications of ¹⁴C labeling in detailed mechanistic studies of this compound are not elaborated upon in the provided search results.
Future Research Directions and Unresolved Questions for Gyki 12743
Deeper Exploration of Molecular Targets and Polypharmacology
Initial pharmacological screening identified GYKI-12743 as a compound with alpha-adrenergic blocking properties. nih.gov However, the specific molecular targets and the broader pharmacological profile are yet to be fully characterized. Alpha-adrenergic receptors are classified into subtypes (α1A, α1B, α1D, α2A, α2B, α2C), each with distinct tissue distribution and physiological roles. wikipedia.orgguidetopharmacology.org Future research should aim to delineate the binding affinity and functional activity of this compound across this full spectrum of adrenoceptor subtypes.
A critical unresolved question is whether this compound exhibits polypharmacology, meaning it interacts with multiple molecular targets. This is a common characteristic of many drugs and can contribute to both therapeutic efficacy and adverse effects. A comprehensive screening of this compound against a broad panel of receptors, enzymes, and ion channels is necessary. Understanding its polypharmacological fingerprint could reveal novel mechanisms of action and potentially identify new therapeutic indications.
Key Unresolved Questions:
What is the specific binding profile of this compound on α1- and α2-adrenergic receptor subtypes?
Does this compound interact with other G protein-coupled receptors (GPCRs) or other target classes?
Could off-target activities contribute to its antihypertensive effect or potential side effects?
Identification of Novel Biological Activities
The primary reported biological activity of this compound is its antihypertensive effect, mediated through the blockade of alpha-adrenergic receptors. nih.govnih.gov This mechanism leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a reduction in blood pressure. cvpharmacology.comwikipedia.org The "special" nature of its alpha-adrenergic blocking profile, as mentioned in early reports, suggests that its effects may differ from those of standard alpha-blockers, but this requires more detailed investigation. nih.gov
Future research should explore potential biological activities beyond its cardiovascular effects. Given the widespread roles of adrenergic signaling in the central nervous system and various peripheral tissues, this compound could have un-investigated effects in other physiological systems.
Potential Areas for Investigation:
Central Nervous System: Does this compound cross the blood-brain barrier and modulate CNS functions?
Metabolic Effects: Could it influence metabolic parameters, given the role of adrenergic receptors in metabolism?
Urological Conditions: As alpha-1 blockers are used for conditions like benign prostatic hyperplasia, could this compound have utility in this area? wikipedia.org
Development of Advanced Analogues with Enhanced Selectivity or Potency for Research Applications
The development of chemical analogues is a cornerstone of medicinal chemistry, aiming to improve the properties of a lead compound. nih.gov A study on heterocyclic analogues of this compound revealed that while some compounds exhibited moderate to high hypotensive effects, they were accompanied by increased toxicity and/or side effects compared to the parent compound. nih.gov
This initial exploration highlights the potential for refining the structure of this compound. Future synthetic chemistry efforts could focus on creating analogues with improved characteristics for research purposes.
Goals for Analogue Development:
Enhanced Selectivity: Synthesize analogues with high selectivity for specific alpha-adrenergic receptor subtypes to probe their individual physiological roles.
Increased Potency: Develop more potent compounds to serve as valuable research tools for in vitro and in vivo studies.
Reduced Off-Target Effects: Modify the chemical structure to minimize interactions with unintended targets, thereby creating cleaner pharmacological probes.
Table of Investigated Analogues of this compound:
| Analogue Class | Observed Activity | Reported Issues |
|---|---|---|
| nih.govdrugdiscoverytrends.comBenzodioxanylmethyl-substituted lactams | Moderate to high hypotensive effect | Increased toxicity and/or side effects |
| nih.govdrugdiscoverytrends.comBenzodioxanylmethylaminopropyl-substituted lactams | Moderate to high hypotensive effect | Increased toxicity and/or side effects |
| Phenoxyethylaminoethyl-substituted lactams | Moderate to high hypotensive effect | Increased toxicity and/or side effects |
Integration of Omics Technologies in Mechanistic Studies
The original research on this compound predates the widespread use of "omics" technologies. These powerful, high-throughput methods—genomics, transcriptomics, proteomics, and metabolomics—offer an unbiased approach to understanding the global effects of a compound on a biological system. Applying these technologies to the study of this compound could provide profound insights into its mechanism of action.
Potential Omics Applications:
Transcriptomics (RNA-Seq): To identify genes whose expression is altered in response to this compound treatment.
Proteomics: To quantify changes in the proteome of target tissues, revealing affected signaling pathways.
Metabolomics: To analyze changes in small molecule metabolites, providing a functional readout of the compound's impact on cellular metabolism.
Methodological Innovations in Preclinical Assessment
Advances in preclinical assessment methodologies offer new ways to characterize the pharmacological and physiological effects of compounds like this compound. Moving beyond traditional isolated tissue bath experiments and simple blood pressure measurements in animal models, more sophisticated techniques can provide a more comprehensive understanding.
Innovative Preclinical Methods:
High-Content Imaging: To visualize the subcellular effects of this compound on cellular morphology and signaling protein localization in real-time.
In Vivo Telemetry: For continuous and long-term monitoring of cardiovascular parameters (e.g., blood pressure, heart rate, activity) in conscious, freely moving animal models, providing more refined and physiologically relevant data.
Organ-on-a-Chip Models: Utilizing microfluidic devices that mimic the structure and function of human organs (e.g., a "blood vessel-on-a-chip") to study the effects of this compound in a more human-relevant in vitro system.
By leveraging these modern research strategies, the scientific community can address the many unresolved questions surrounding this compound, potentially unlocking new therapeutic applications and a deeper understanding of its biological activities.
Q & A
Basic Research Questions
Q. What are the structural characteristics of GYKI-12743, and how do they influence its pharmacological activity?
this compound is a pyridine-derived compound with modifications at the C-4 and N-2 positions, including 1,2-substituted alkyl groups. These structural features are critical for its antihypertensive activity, as demonstrated in comparative studies with analogs like (91), (92), and (94). The introduction of specific substituents enhances receptor binding affinity and metabolic stability, which can be validated via spectroscopic characterization (e.g., NMR, mass spectrometry) and in vitro assays .
Q. What experimental methodologies are recommended for synthesizing this compound, and how can reproducibility be ensured?
Synthesis protocols for this compound involve esterification reactions and alkyl group substitutions. Reproducibility requires detailed documentation of reaction conditions (e.g., temperature, catalysts, solvents) in the "Materials and Methods" section, adhering to guidelines for experimental rigor. Primary literature should be cited for known procedures, while novel steps must include purity data (HPLC, elemental analysis) and spectral evidence .
Q. How should researchers design initial pharmacological studies to evaluate this compound's efficacy?
Begin with in vitro assays (e.g., receptor-binding studies) to establish mechanism of action, followed by dose-response analyses in animal models (e.g., hypertensive rats). Use a control group and standardized measurement tools (e.g., blood pressure monitoring) to minimize bias. Sample sizes should align with statistical power requirements (n ≈ 100 for representative inference) .
Advanced Research Questions
Q. How can structural optimization of this compound address conflicting data on its metabolic stability across studies?
Contradictions in metabolic data may arise from variations in assay conditions (e.g., liver microsome sources, incubation times). To resolve this, conduct comparative studies using identical protocols across labs and validate findings with LC-MS/MS quantification. Structural tweaks, such as fluorination at vulnerable sites, can reduce oxidative metabolism .
Q. What statistical and computational approaches are suitable for analyzing dose-dependent toxicity in this compound trials?
Use nonlinear regression models (e.g., Hill equation) to quantify toxicity thresholds. Pair this with molecular dynamics simulations to predict metabolite interactions. Ensure transparency by publishing raw datasets and code repositories, following FAIR data principles .
Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy of this compound?
Discrepancies often stem from bioavailability issues. Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with effect profiles. Techniques like microdialysis in target tissues or PET imaging can validate tissue-specific drug distribution .
Q. Methodological Design Considerations
Q. Key Literature and Data Sources
- Primary Literature : Focus on journals like Progress in Medicinal Chemistry for structural and pharmacological data .
- Methodological Guidance : Refer to Beilstein Journal of Organic Chemistry for synthesis protocols and reproducibility standards .
- Ethical Compliance : Adhere to institutional guidelines for animal studies and data integrity, as emphasized in research design frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
